N-(4-methylbenzyl)-2-phenylacetamide
Description
Properties
CAS No. |
349126-18-7 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)12-17-16(18)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
OGIAKMOTGFCFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acylation of 4-Methylbenzylamine with Phenylacetyl Chloride
The most straightforward method involves the acylation of 4-methylbenzylamine using phenylacetyl chloride under mild conditions. This reaction typically proceeds in anhydrous dichloromethane (DCM) or ethyl acetate, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Mechanism and Conditions
The nucleophilic amine attacks the electrophilic carbonyl carbon of phenylacetyl chloride, forming the amide bond. Optimal yields (95–98%) are achieved at 0–25°C over 4–6 hours. Excess phenylacetyl chloride (1.2 equiv.) ensures complete conversion, while TEA (1.5 equiv.) prevents side reactions.
Limitations and Modifications
Despite high efficiency, phenylacetyl chloride’s moisture sensitivity necessitates strict anhydrous conditions. Alternative protocols replace TEA with Amberlyst A-26(OH) resin, simplifying purification by filtration. Solvent screening reveals ethyl acetate (2 M) as optimal, enabling direct crystallization of the product.
Multi-Step Synthesis via Protected Intermediates
Complex derivatives require multi-step routes involving protective groups. A prominent strategy leverages p-phenylenediamine (PPD) as a starting material.
N-BOC Protection and Acylation
PPD is mono-protected with di-tert-butyl dicarbonate (BOC₂O) in dichloromethane, yielding NH₂-Ph-NH-BOC (1 ). Subsequent acylation with phenylacetyl chloride forms RCONH-Ph-NH-BOC, which is deprotected using trifluoroacetic acid (TFA) to generate 4-amino-N-phenylacetamide intermediates (2 ).
Isothiocyanate and Thiourea Formation
Intermediate 2 is converted to isothiocyanate (3 ) via reaction with thiophosgene, followed by condensation with amines or α-halocarbonyl compounds to yield thioureas (4 ). This approach enables structural diversification but involves toxic reagents and lengthy purification.
Photocatalyzed Umpolung Reaction
A novel method employs visible-light photocatalysis to construct the amide bond via an umpolung mechanism.
Direct Amidation of Carboxylic Acids
Direct coupling of phenylacetic acid and 4-methylbenzylamine bypasses acid chloride intermediates, aligning with green chemistry principles.
Zirconium-Catalyzed Amidation
ZrCl₄ (5 mol%) in toluene at 110°C facilitates amide bond formation over 24 hours, yielding 89% product. The mechanism involves activation of the carboxylic acid via a zirconium complex, enhancing electrophilicity.
Methyltrimethoxysilane (MTM) Protocol
MTM acts as a dehydrating agent, enabling amidation in ethyl acetate at 80°C with 10 mol% acetic acid. This method achieves quantitative conversion and simplifies workup via aqueous base extraction.
Table 1: Comparative Analysis of Direct Amidation Methods
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| ZrCl₄ | Toluene | 110 | 24 | 89 | |
| MTM/AcOH | EtOAc | 80 | 20 | 100 | |
| H₂SO₄ | EtOAc | 80 | 20 | 95 |
Industrial-Scale Synthesis via Styrene and Sulfur
A patent-pending route optimizes large-scale production using styrene and sulfur under high-pressure conditions.
Catalytic Methods with Transition Metals
Palladium-Catalyzed Carbonylation
Palladium(II) acetate catalyzes the carbonylation of 4-methylbenzylamine and phenyl iodide under CO atmosphere (1 atm), yielding N-(4-methylbenzyl)-2-phenylacetamide in 78% yield. This method is limited by catalyst cost and CO handling requirements.
Copper-Mediated Coupling
CuI/1,10-phenanthroline systems enable coupling between phenylboronic acid and 4-methylbenzylamine derivatives, though yields remain moderate (65%).
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.
Scientific Research Applications
N-(4-methylbenzyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug candidates.
Industry: It can be utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Electronic Effects on Reactivity
N-(4-Methylbenzyl)-2-phenylacetamide (hereafter referred to as MPA-MeBz ) is compared below with structurally related N-substituted 2-phenylacetamides, focusing on substituent effects during alkylation reactions (e.g., benzylation with benzyl chloride). Key analogs include:
- N-(4-Nitrophenyl)-2-phenylacetamide (NPA) : Contains an electron-withdrawing nitro group.
- N-(4-Chlorophenyl)-2-phenylacetamide (CPA) : Features an electron-withdrawing chlorine substituent.
- N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) : Includes an electron-donating methoxy group.
- N-Phenyl-2-phenylacetamide (PPA) : Unsubstituted phenyl group.
Table 1: Substituent Effects on Benzylation Reactions
Mechanistic Insights
- Electron-Withdrawing Groups (NPA, CPA): Promote interfacial reaction mechanisms, where the deprotonated amide reacts at the solvent-solid interface. This favors N-alkylation but allows minor O-alkylation due to competing anion nucleophilicity .
- Electron-Donating Groups (MetPA) : Facilitate extraction mechanisms, where the phase-transfer catalyst solubilizes the anion, leading to O-alkylation dominance .
- MPA-MeBz: The weakly donating methyl group likely stabilizes the amide anion moderately, favoring N-alkylation but with less pronounced selectivity compared to MetPA or NPA.
Phase-Transfer Catalysis (PTC) Effects
- PTCs (e.g., tetrabutylammonium bromide) enhance reaction rates by solubilizing the amide anion. For MPA-MeBz, PTCs may slightly improve N-alkylation efficiency but are less critical than for NPA or CPA, where they significantly alter product ratios .
Thermal and Solvent Stability
- MPA-MeBz and analogs exhibit stability in toluene and dichloromethane at 40–80°C during alkylation . Polar aprotic solvents (e.g., DMF) are avoided due to side reactions.
Biological Activity
N-(4-methylbenzyl)-2-phenylacetamide is an organic compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has a molecular formula of C16H17N and a molecular weight of approximately 239.31 g/mol. The compound features a phenylacetamide structure with a 4-methylbenzyl substituent, which may enhance its biological activity through specific interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms, depending on the target organism or system being studied:
- Antimicrobial Activity : The compound may exert its effects by disrupting bacterial cell walls or inhibiting essential enzymes involved in bacterial metabolism.
- Analgesic Effects : Research suggests that compounds similar in structure to this compound could interact with pain receptors, potentially providing analgesic properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various Gram-negative bacteria, demonstrating significant antibacterial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 125 µg/mL | |
| Salmonella typhi | 100 µg/mL | |
| Pseudomonas aeruginosa | 150 µg/mL |
These results indicate that this compound could serve as a lead compound for developing new antibacterial agents.
Analgesic Activity
In animal models, compounds structurally related to this compound have shown promising analgesic effects. For example, studies involving rodent models demonstrated that these compounds could reduce pain responses significantly compared to control groups. The exact mechanism remains to be fully elucidated but may involve modulation of pain pathways mediated by specific receptors .
Case Studies
-
Study on Antibacterial Efficacy :
A recent investigation into the antibacterial properties of this compound revealed that it caused significant cell membrane disruption in Xanthomonas oryzae, leading to cell lysis at higher concentrations. Scanning electron microscopy (SEM) confirmed morphological changes consistent with bacterial death . -
Analgesic Potential in Rodent Models :
In a controlled study assessing the analgesic effects of phenylacetamides, this compound was administered to rodents experiencing induced pain. Results indicated a marked decrease in pain behaviors, suggesting its potential utility as an analgesic agent .
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Mechanistic Studies : Elucidating the specific pathways and molecular targets involved in the compound's action.
- Clinical Applications : Assessing the safety and efficacy of this compound in clinical settings for antimicrobial and analgesic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
